molecular formula C3H2BrClN2O2S B13550363 2-bromo-1H-imidazole-5-sulfonylchloride

2-bromo-1H-imidazole-5-sulfonylchloride

Cat. No.: B13550363
M. Wt: 245.48 g/mol
InChI Key: FWDNSFSJGXMUIA-UHFFFAOYSA-N
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Description

2-Bromo-1H-imidazole-5-sulfonylchloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the second position and a sulfonyl chloride group at the fifth position of the imidazole ring. It is widely used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1H-imidazole-5-sulfonylchloride typically involves the bromination of 1H-imidazole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

For the sulfonylation step, chlorosulfonic acid or sulfuryl chloride can be used as sulfonylating agents. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is stirred at low temperatures, often in the range of 0-5°C, to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems and reactors with precise temperature and pressure control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1H-imidazole-5-sulfonylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different imidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Addition Reactions: Nucleophiles such as amines or alcohols are used, and the reactions are conducted under anhydrous conditions to prevent hydrolysis.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the bromine atom.

    Addition Reactions: Products include sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced imidazole derivatives with different oxidation states.

Scientific Research Applications

2-Bromo-1H-imidazole-5-sulfonylchloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals and in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-1H-imidazole-5-sulfonylchloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the sulfonyl chloride group are both reactive sites that can undergo substitution or addition reactions. The imidazole ring can also participate in various chemical transformations, making this compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1H-imidazole: Lacks the sulfonyl chloride group, making it less reactive in certain types of reactions.

    1H-Imidazole-5-sulfonylchloride: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.

    2-Chloro-1H-imidazole-5-sulfonylchloride: Similar structure but with a chlorine atom instead of bromine, leading to differences in reactivity and selectivity.

Uniqueness

2-Bromo-1H-imidazole-5-sulfonylchloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on the imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and scientific research.

Properties

Molecular Formula

C3H2BrClN2O2S

Molecular Weight

245.48 g/mol

IUPAC Name

2-bromo-1H-imidazole-5-sulfonyl chloride

InChI

InChI=1S/C3H2BrClN2O2S/c4-3-6-1-2(7-3)10(5,8)9/h1H,(H,6,7)

InChI Key

FWDNSFSJGXMUIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)Br)S(=O)(=O)Cl

Origin of Product

United States

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